molecular formula C6H9Br B2513321 5-Bromospiro[2.3]hexane CAS No. 2229191-81-3

5-Bromospiro[2.3]hexane

Cat. No.: B2513321
CAS No.: 2229191-81-3
M. Wt: 161.042
InChI Key: LTRHWVFUJDGVEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

There is a paper that discusses the stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives . The paper describes the synthesis of these compounds from D-serine . The cyclopropyl moiety was introduced by a diastereoselective rhodium catalyzed cyclopropanation reaction .


Molecular Structure Analysis

The molecular weight of 5-Bromospiro[2.3]hexane is 161.042. It contains a total of 17 bonds, including 8 non-H bonds, 1 three-membered ring, and 1 four-membered ring .


Chemical Reactions Analysis

There is a paper that discusses the resolution of racemic mixtures . It explains that a racemic mixture is a 50:50 mixture of two enantiomers . The paper also discusses the reaction of a racemate with an enantiomerically pure chiral reagent to give a mixture of diastereomers .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 161.042 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Reactivity

  • A study developed a method for synthesizing 1,5-diazaspiro[2.3]hexanes, highlighting the structurally unique nature of these strained diazaspirocyclic compounds. This synthesis involved key transformations starting from ethyl 2-(bromomethyl)-1-tosylaziridine-2-carboxylate, showcasing the utility of bromine-containing spirocyclic intermediates in constructing complex molecular architectures (Žukauskaitė et al., 2013).

  • Research on the directed ring-opening of 1,5-dioxaspiro[3.2]hexanes to selectively form 2,2-disubstituted oxetanes demonstrated the influence of nucleophile acidity on the reaction outcome. This work illustrates the potential of spirocyclic compounds in synthetic chemistry for generating functionally diverse molecules (Taboada et al., 2003).

  • Another study focused on the synthesis of 4,5-Diazaspiro[2.3]hexanes using dihalocarbene addition across the exocyclic double bond of 3-alkylidene-1,2-diazetidines, demonstrating a method to access these spirocycles in high yields. This method underscores the versatility of spirocyclic frameworks in accessing a variety of nitrogen-containing compounds (Pancholi et al., 2018).

Application in Organic Synthesis

  • A study demonstrated the different reactivities of regioisomeric azimines, derived from the addition of the phthalimidonitrene fragment to 5-bromospiro[1-pyrazoline-3,1′-cyclopropane], leading to the formation of stable and regioisomeric azimines. This highlights the utility of bromine-containing spirocyclic compounds in facilitating diverse organic reactions (Tomilov et al., 2000).

  • Research on nucleophilic displacements in 2-azabicyclo[2.1.1]hexanes revealed the production of difunctionalized compounds, emphasizing the role of solvent and metal salt choice in the reaction outcomes. This study illustrates the synthetic utility of bromine-substituted spirocyclic and bicyclic compounds (Krow et al., 2009).

Future Directions

There is a paper that discusses the biological evaluation of 3-azaspiro[bicyclo[3.1.0]hexane-2,5’-pyrimidines] as potential antitumor agents . The paper suggests that these compounds show antiproliferative activity against several human cancer cell lines . This suggests potential future directions for the study of 5-Bromospiro[2.3]hexane and related compounds in the field of cancer research .

Properties

IUPAC Name

5-bromospiro[2.3]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c7-5-3-6(4-5)1-2-6/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRHWVFUJDGVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2229191-81-3
Record name 5-bromospiro[2.3]hexane
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